Cas no 41680-34-6 (5-amino-1H-pyrazole-4-carboxylic acid)
5-amino-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 3-Amino-4-pyrazolecarboxylic acid
- 3-Aminopyrazole-4-carboxylic acid
- 5-amino-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 3-amino-
- 3-Amino-4-carboxypyrazole
- 4-Pyrazolecarboxylic acid, 3-amino-
- Pyrazole-4-carboxylic acid, 3-amino-
- 0XI8D7H29Z
- KMRVTZLKQPFHFS-UHFFFAOYSA-N
- 3-Amino-4-pyrazole carboxylic acid
- WLN: T5MNJ CZ DVQ
- 3-Aminopyrazole-4-carboxylicacid
- PubChem11081
- A
- 5-Amino-1H-pyrazole-4-carboxylic acid, AldrichCPR
- DTXSID60194494
- NS00031034
- 5-AMINOPYRAZOLE-4-CARBOXYLIC ACID
- NSC-89246
- 3-Amino-4-pyrazolecarboxylic acid, 95%
- AC-2567
- 3-Amino-1H-pyrazole-4-carboxylicacid
- 41680-34-6
- A6862
- 24447-68-5
- SY002128
- AKOS001727834
- SCHEMBL357764
- UNII-0XI8D7H29Z
- AMY2373
- NSC89246
- DS-13792
- MFCD05863704
- AKOS000370708
- MB03624
- EN300-376553
- CS-W006993
- EINECS 255-493-7
- FT-0614908
- MFCD00005239
- J-511514
- NSC 89246
- 1261160-88-6
- 5-amino-4-pyrazolecarboxylic acid
- DTXCID70116985
- ALBB-005479
- DB-022445
- 3-APCA
- 1H-Pyrazole-4-carboxylic acid, 3-amino-(9CI)
- STK503433
- BBL018009
-
- MDL: MFCD00005239
- Inchi: 1S/C4H5N3O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,8,9)(H3,5,6,7)
- InChI Key: KMRVTZLKQPFHFS-UHFFFAOYSA-N
- SMILES: OC(C1C=NNC=1N)=O
Computed Properties
- Exact Mass: 127.03800
- Monoisotopic Mass: 127.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: -0.1
- Topological Polar Surface Area: 92
Experimental Properties
- Color/Form: Not available
- Density: 1.4748 (rough estimate)
- Melting Point: 135 °C (dec.) (lit.)
- Boiling Point: 502.7°C at 760 mmHg
- Flash Point: 257.8℃
- Refractive Index: 1.5000 (estimate)
- PSA: 92.00000
- LogP: 0.27130
- Solubility: Not available
5-amino-1H-pyrazole-4-carboxylic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- RTECS:UQ6390000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R36/37/38
5-amino-1H-pyrazole-4-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-amino-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ526-5g |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 5g |
342.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ526-1g |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 1g |
109.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ526-250mg |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 250mg |
51CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IZ526-25g |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 25g |
1366CNY | 2021-05-08 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A77407-1G |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95% | 1G |
512.09 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A77407-5G |
5-amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 5g |
¥2364.45 | 2023-11-15 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851679-5g |
3-Aminopyrazole-4-carboxylic Acid |
41680-34-6 | ≥95% | 5g |
243.90 | 2021-05-17 | |
| Chemenu | CM176131-5g |
3-Amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 5g |
$62 | 2021-08-05 | |
| Chemenu | CM176131-10g |
3-Amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 10g |
$97 | 2021-08-05 | |
| Chemenu | CM176131-25g |
3-Amino-1H-pyrazole-4-carboxylic acid |
41680-34-6 | 95+% | 25g |
$194 | 2021-08-05 |
5-amino-1H-pyrazole-4-carboxylic acid Suppliers
5-amino-1H-pyrazole-4-carboxylic acid Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 5-amino-1H-pyrazole-4-carboxylic acid
Introduction to 5-amino-1H-pyrazole-4-carboxylic acid (CAS No. 41680-34-6)
5-amino-1H-pyrazole-4-carboxylic acid, with the chemical formula C₄H₅N₃O₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyrazole family, which is known for its broad spectrum of biological activities and applications in drug development. The presence of both amino and carboxylic acid functional groups makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The CAS number 41680-34-6 uniquely identifies this compound in scientific literature and databases, facilitating its accurate classification and study. Pyrazole derivatives have been extensively explored for their potential in treating a wide range of diseases, including infectious diseases, inflammatory conditions, and cancer. The structural features of 5-amino-1H-pyrazole-4-carboxylic acid contribute to its reactivity and make it a crucial building block for the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new drugs with improved efficacy and reduced side effects. 5-amino-1H-pyrazole-4-carboxylic acid has emerged as a key intermediate in the synthesis of several promising drug candidates. Its ability to undergo various chemical transformations allows for the creation of complex molecular structures with tailored biological properties. This flexibility has made it an indispensable tool in medicinal chemistry.
One of the most compelling aspects of 5-amino-1H-pyrazole-4-carboxylic acid is its role in the development of antiviral and antibacterial agents. The pyrazole core is known to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes. For instance, studies have shown that derivatives of this compound can inhibit viral proteases, which are essential for viral replication. This has opened up new avenues for the treatment of viral infections that are resistant to existing antiviral drugs.
Moreover, 5-amino-1H-pyrazole-4-carboxylic acid has been investigated for its potential in oncology research. Several pyrazole-based compounds have demonstrated anti-cancer properties by interfering with key signaling pathways involved in tumor growth and progression. The amino and carboxylic acid groups provide multiple sites for chemical modification, enabling the design of molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues.
The synthesis of 5-amino-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial applications. These methods often include catalytic processes that enhance efficiency and reduce environmental impact.
Recent advancements in computational chemistry have also played a pivotal role in understanding the structural and functional properties of 5-amino-1H-pyrazole-4-carboxylic acid. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets, providing insights into its mechanism of action. This computational approach complements experimental studies and accelerates the drug discovery process.
In conclusion, 5-amino-1H-pyrazole-4-carboxylic acid (CAS No. 41680-34-6) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow further.
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